molecular formula C13H19ClN2O2 B1466510 N-[3-(3-Piperidinyloxy)phenyl]acetamide hydrochloride CAS No. 1219960-91-4

N-[3-(3-Piperidinyloxy)phenyl]acetamide hydrochloride

Cat. No.: B1466510
CAS No.: 1219960-91-4
M. Wt: 270.75 g/mol
InChI Key: WBOOJQJRQWXUSZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[3-(3-Piperidinyloxy)phenyl]acetamide hydrochloride is an acetamide derivative featuring a piperidinyloxy substituent at the 3-position of the phenyl ring. Its molecular formula is C₁₃H₁₇ClN₂O₂, with a hydrochloride salt enhancing solubility and stability for industrial or research use .

Properties

IUPAC Name

N-(3-piperidin-3-yloxyphenyl)acetamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18N2O2.ClH/c1-10(16)15-11-4-2-5-12(8-11)17-13-6-3-7-14-9-13;/h2,4-5,8,13-14H,3,6-7,9H2,1H3,(H,15,16);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WBOOJQJRQWXUSZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC(=CC=C1)OC2CCCNC2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.75 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

General Synthetic Route

The core synthetic strategy involves the acylation of 3-(3-piperidinyloxy)aniline with acetic anhydride or related acylating agents to form the acetamide linkage, followed by conversion to the hydrochloride salt.

  • Step 1: Acylation Reaction

    The primary amine group on 3-(3-piperidinyloxy)aniline reacts with acetic anhydride under controlled conditions, typically in an organic solvent such as dichloromethane or acetone, sometimes in the presence of a base or catalyst to facilitate the reaction.

  • Step 2: Salt Formation

    The crude acetamide product is treated with hydrochloric acid or hydrogen chloride gas to form the hydrochloride salt, enhancing its solubility and stability for further applications.

This method follows a classical acylation mechanism where the nucleophilic amine attacks the electrophilic carbonyl carbon of the acylating agent, releasing acetic acid as a by-product.

Detailed Preparation Procedure

Based on available experimental data and patent literature, the preparation can be outlined as follows:

Step Reagents & Conditions Description Yield & Purity
1 3-(3-piperidinyloxy)aniline, Acetic anhydride, Catalyst (e.g., triethylamine) The amine is dissolved in an inert solvent (e.g., dichloromethane) under nitrogen atmosphere at 0°C. Acetic anhydride is added dropwise, and the reaction mixture is stirred for 1–3 hours at low temperature to control exothermicity. High yield reported; typically >70%
2 Hydrochloric acid or HCl gas The crude acetamide is treated with HCl to precipitate the hydrochloride salt. The product is isolated by filtration or crystallization. High purity (>99% by HPLC) achievable after recrystallization

Representative Experimental Example

A closely related preparation from patent literature (though on a similar piperidinyl acetamide) illustrates the approach:

  • To a solution of the substituted aniline in dichloromethane at 0°C under nitrogen, triethylamine is added as a base.
  • Chloroacetyl chloride or acetic anhydride is added dropwise, and the mixture is stirred for 1 hour at 0°C.
  • The reaction mixture is washed with water, dried over sodium sulfate, and concentrated.
  • The crude product is purified by flash chromatography to yield the acetamide intermediate.
  • Subsequent treatment with hydrochloric acid yields the hydrochloride salt with melting points typically in the range of 200–250°C, indicating high purity.

Analytical and Purification Techniques

  • Monitoring Reaction Progress: High-performance liquid chromatography (HPLC) is used to monitor conversion and purity.
  • Structural Confirmation: Nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C) and mass spectrometry (MS) confirm the structure.
  • Purification: Flash chromatography (using solvent mixtures such as methanol:chloroform or chloroform:triethylamine) is employed to isolate pure product before salt formation.
  • Salt Content and Purity: The hydrochloride salt content is quantified by titration or elemental analysis, with purities exceeding 99% achievable.

Comparative Data Table of Preparation Parameters

Parameter Typical Value/Condition Notes
Starting Material 3-(3-piperidinyloxy)aniline Commercially available or synthesized via nucleophilic substitution
Acylating Agent Acetic anhydride or chloroacetyl chloride Acetic anhydride preferred for direct acetamide formation
Solvent Dichloromethane, acetone, or DMF DCM common for acylation; DMF for alkylation steps in related syntheses
Temperature 0°C to room temperature Low temperature to control reaction rate and selectivity
Catalyst/Base Triethylamine or potassium carbonate Neutralizes acid by-products, promotes acylation
Reaction Time 1–3 hours Monitored by HPLC
Purification Flash chromatography Solvent systems adjusted for compound polarity
Salt Formation Treatment with HCl gas or aqueous HCl Yields hydrochloride salt with improved properties
Yield 70–80% Dependent on reaction scale and purity of starting materials
Purity >99% (HPLC) After purification and salt formation

Related Synthetic Approaches and Intermediates

While direct literature on N-[3-(3-piperidinyloxy)phenyl]acetamide hydrochloride is limited, related compounds synthesized via acylation of substituted anilines with chloroacetyl chloride or acetic anhydride provide valuable insights:

  • Alkylation of amines with chloroacetyl derivatives in the presence of bases like potassium carbonate in biphasic systems (acetone/water) at 60°C yields intermediates that can be further converted to acetamides.
  • Use of catalytic potassium iodide can enhance reaction rates.
  • Purification and characterization protocols from these analogues are directly applicable.

Summary of Key Research Findings

  • The acylation of 3-(3-piperidinyloxy)aniline with acetic anhydride is the most straightforward and efficient method for preparing the acetamide core.
  • Conversion to the hydrochloride salt is essential for obtaining a stable, soluble form suitable for pharmaceutical or research use.
  • Reaction conditions such as low temperature, inert atmosphere, and use of base catalysts optimize yield and purity.
  • Analytical techniques including HPLC, NMR, and MS are critical for confirming structure and purity.
  • Purification via flash chromatography ensures removal of impurities and side-products.

Chemical Reactions Analysis

Types of Reactions

N-[3-(3-Piperidinyloxy)phenyl]acetamide hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce amines or alcohols .

Scientific Research Applications

Chemical Applications

Synthetic Intermediate
N-[3-(3-Piperidinyloxy)phenyl]acetamide hydrochloride is primarily utilized as an intermediate in the synthesis of complex organic molecules. Its structure allows for various chemical modifications that can lead to the development of new compounds with desirable properties. The compound can undergo reactions such as oxidation, reduction, and nucleophilic substitution, making it a versatile building block in organic synthesis .

Table 1: Chemical Reactions Involving this compound

Reaction TypeReagents UsedProducts Formed
OxidationPotassium permanganateOxidized derivatives (e.g., ketones)
ReductionLithium aluminum hydrideReduced derivatives (e.g., alcohols)
SubstitutionNucleophiles (amines, thiols)Substituted acetamides

Biological Applications

Pharmacological Properties
Research has indicated that this compound exhibits a range of biological activities, including antimicrobial, anti-inflammatory, and anticancer effects. Its mechanism of action often involves modulation of specific molecular targets or pathways, such as inhibiting enzymes related to inflammatory processes .

Case Study: Anticancer Activity
A study investigated the compound's potential as an anticancer agent by assessing its effects on various cancer cell lines. Results demonstrated significant cytotoxicity against breast cancer cells, suggesting its potential use in cancer therapeutics .

Medical Applications

Therapeutic Agent Development
The compound is being explored for its therapeutic potential in treating various diseases. Its pharmacological activities make it a candidate for further development as a drug for conditions such as chronic inflammation and certain types of cancer. Ongoing studies are focusing on optimizing its efficacy and safety profiles for clinical applications .

Industrial Applications

Material Development
In addition to its use in pharmaceuticals, this compound is also being investigated for applications in material science. Its unique chemical properties allow it to serve as a reagent in the development of new materials with specific functionalities .

Mechanism of Action

The mechanism of action of N-[3-(3-Piperidinyloxy)phenyl]acetamide hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. These interactions can lead to various biochemical and physiological effects, depending on the specific target and pathway involved .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Piperidine Moieties

N-Methyl-N-[(3R)-piperidin-3-yl]acetamide Hydrochloride
  • Molecular Formula : C₈H₁₇ClN₂O
  • Key Differences : The piperidine ring is substituted with a methyl group at the nitrogen, and the acetamide is directly attached to the piperidine rather than a phenyl ring.
N-(4-(1,2,5,6-Tetrahydropyridin-3-yl)phenyl)acetamide Hydrochloride
  • Molecular Formula : C₁₃H₁₆ClN₂O
  • Key Differences : Replaces the piperidine with a tetrahydropyridine ring, introducing partial unsaturation.
  • Implications : The unsaturated ring may alter electron distribution, affecting reactivity and bioavailability .
N-(2-(Piperidin-4-yl)phenyl)acetamide Hydrochloride
  • Molecular Formula : C₁₃H₁₉ClN₂O
  • Key Differences : The piperidine is attached at the 2-position of the phenyl ring instead of the 3-position.
  • Implications : Positional isomerism could lead to divergent biological activities due to steric hindrance or altered binding conformations .

Functional Group Variations in Acetamide Derivatives

Triazine-Linked Piperidine Derivatives (Compounds F, G, H)
  • Examples: Compound H (N-(3-((4-(benzyloxy)-1-piperidinyl)-1,3,5-triazin-2-yl)amino)phenyl)acetamide).
  • Key Differences : Incorporates a triazine core linked to piperidine, enhancing planar rigidity.
  • The target compound’s lack of a triazine core may reduce such specificity .
Chlorinated/Hydroxylated Acetamides
  • Examples : N-(3-chloro-4-hydroxyphenyl)acetamide ().
  • Key Differences : Chlorine and hydroxyl groups increase polarity but may reduce blood-brain barrier penetration compared to the target compound’s piperidinyloxy group .
N-[3-(Aminomethyl)phenyl]acetamide Hydrochloride
  • Molecular Formula : C₉H₁₃ClN₂O
  • Key Differences: Substitutes piperidinyloxy with an aminomethyl group.
  • Implications : The primary amine may confer higher reactivity in crosslinking or conjugation reactions .

Data Table: Key Properties of Selected Analogues

Compound Name Molecular Formula Substituent Position/Group Reported Activity/Use Reference
N-[3-(3-Piperidinyloxy)phenyl]acetamide HCl C₁₃H₁₇ClN₂O₂ 3-piperidinyloxy on phenyl Potential sodium channel mod.
N-Methyl-N-[(3R)-piperidin-3-yl]acetamide HCl C₈H₁₇ClN₂O Methyl on piperidine N Unspecified
Compound H (Triazine-piperidine) C₂₁H₂₂ClN₅O₂ Benzyloxy-piperidinyl-triazine Sodium channel inhibition
N-(3-Chloro-4-hydroxyphenyl)acetamide C₈H₈ClNO₂ 3-Cl, 4-OH on phenyl Photodegradation product

Research Findings and Implications

Pharmacological Potential

  • Analgesic Applications : Chlorinated acetamides () show structural similarities to paracetamol derivatives, but their photodegradation products may limit therapeutic utility compared to the more stable hydrochloride form of the target compound .

Biological Activity

N-[3-(3-Piperidinyloxy)phenyl]acetamide hydrochloride is a compound that has garnered attention in scientific research due to its potential biological activities and therapeutic applications. This article provides a comprehensive overview of its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

This compound features a piperidine ring linked to a phenyl group, which is further substituted with an acetamide moiety. This structural configuration is crucial for its interaction with biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with specific receptors and enzymes. The compound has been studied for its potential effects on various biological systems, including:

  • Receptor Binding : The compound may bind to neurotransmitter receptors, influencing neuronal signaling pathways.
  • Enzyme Modulation : It has shown potential in modulating the activity of certain enzymes, which can lead to therapeutic effects in various conditions.

1. Anticancer Activity

Recent studies have indicated that this compound exhibits cytotoxic effects against various cancer cell lines. For example, modifications to its structure have resulted in enhanced potency against pancreatic cancer cells, with growth inhibition observed at concentrations as low as 3.1 µM .

Compound ModificationCell LineGI50 (µM)
4-CH₃MCF-73.1
4-CF₃BxPC-318
4-NO₂AsPC-114

2. Neuroprotective Effects

The compound is also being investigated for its neuroprotective properties, particularly in models of neuroinflammation. Its interaction with translocator protein (TSPO) has been highlighted as a potential mechanism for mitigating neurodegenerative processes .

Structure-Activity Relationship (SAR)

Understanding the SAR of this compound is essential for optimizing its biological activity. Variations in the piperidine and phenyl substituents significantly affect the compound's potency and selectivity towards specific targets.

Table: Summary of SAR Findings

Structural VariationObserved Activity
Addition of electron-withdrawing groups (e.g., -CF₃)Increased cytotoxicity against cancer cells
Alteration of piperidine substituentsModulation of receptor affinity

Case Studies

Several case studies have explored the efficacy of this compound in different therapeutic contexts:

  • Cancer Treatment : In vitro studies demonstrated significant growth inhibition in multiple human cancer cell lines, suggesting its potential as a chemotherapeutic agent.
  • Neurodegenerative Disorders : Animal models have shown that the compound may reduce markers of inflammation and promote neuronal survival, indicating promise in treating conditions like Alzheimer's disease.

Q & A

Basic: What synthetic methodologies are recommended for the laboratory-scale preparation of N-[3-(3-Piperidinyloxy)phenyl]acetamide hydrochloride?

Answer:
Synthesis typically involves multi-step reactions, including substitution, reduction, and condensation. For example:

  • Substitution reaction : React 3-chloro-4-fluoronitrobenzene with piperidinyl alcohol under alkaline conditions to introduce the piperidinyloxy group .
  • Reduction : Use iron powder under acidic conditions to reduce nitro intermediates to aniline derivatives .
  • Condensation : Employ condensing agents (e.g., EDC or DCC) for acetamide formation between the aniline intermediate and acetic acid derivatives .
    Key considerations : Optimize reaction time, temperature (e.g., 60–80°C for condensation), and stoichiometry to improve yield. Monitor purity via TLC or HPLC.

Basic: What safety protocols should be followed when handling this compound in laboratory settings?

Answer:

  • Storage : Store in dry conditions at 2–8°C to prevent hydrolysis or degradation .
  • PPE : Wear nitrile gloves, lab coats, and ANSI-approved safety goggles to avoid skin/eye contact .
  • Ventilation : Use fume hoods to minimize inhalation of aerosols or dust .
  • Spill management : Collect spills using inert absorbents (e.g., vermiculite) and dispose as hazardous waste .

Basic: Which analytical techniques are critical for initial structural characterization?

Answer:

  • NMR spectroscopy : Analyze 1H^1H and 13C^{13}C NMR to confirm piperidinyloxy and acetamide moieties. For example, the piperidine ring protons appear as multiplets at δ 1.5–2.5 ppm, while the acetamide carbonyl resonates at ~170 ppm .
  • Mass spectrometry (ESI-MS) : Confirm molecular weight (e.g., [M+H]+ peak matching theoretical mass) .
  • IR spectroscopy : Identify characteristic bands (e.g., C=O stretch at ~1650 cm1^{-1}) .

Advanced: How can researchers resolve discrepancies in NMR data during structural analysis?

Answer:

  • Dynamic effects : Use variable-temperature NMR to assess conformational mobility (e.g., piperidine ring puckering) causing peak splitting .
  • Solvent effects : Compare spectra in DMSO-d6_6 vs. CDCl3_3 to differentiate solvent-induced shifts from impurities .
  • 2D NMR : Employ HSQC and HMBC to assign ambiguous protons/carbons and verify connectivity .

Advanced: What strategies are effective for designing in vitro assays to evaluate pharmacological activity?

Answer:

  • Target selection : Prioritize receptors where piperidine-acetamide derivatives show activity (e.g., anticonvulsant targets like GABAA_A receptors) .
  • Assay conditions : Use PBS (pH 7.4) for solubility and include DMSO (<1% v/v) as a co-solvent if required .
  • Control experiments : Include positive controls (e.g., known GABAA_A agonists) and validate results with orthogonal methods (e.g., electrophysiology for ion channel modulation) .

Advanced: How can solubility challenges in biological assays be addressed?

Answer:

  • Co-solvents : Use cyclodextrins or PEG derivatives to enhance aqueous solubility without disrupting assay integrity .
  • pH adjustment : Prepare stock solutions in mildly acidic buffers (pH 4–5) if the compound exhibits pH-dependent solubility .
  • Surfactants : Add Tween-20 (0.01–0.1%) to prevent aggregation in cell-based assays .

Advanced: How do structural modifications (e.g., halogen substitution) impact biological activity?

Answer:

  • Comparative studies : Synthesize analogs (e.g., chloro vs. fluoro substitutions at the phenyl ring) and evaluate activity shifts. For example, chloro groups may enhance lipophilicity and CNS penetration .
  • SAR analysis : Correlate substituent electronic properties (Hammett constants) with receptor binding affinity using QSAR models .

Advanced: What methods validate compound stability under physiological conditions?

Answer:

  • Forced degradation : Expose the compound to heat (40–60°C), light, and hydrolytic conditions (acid/base), then analyze degradation products via LC-MS .
  • Plasma stability : Incubate with human plasma (37°C, 1–24 hrs) and quantify intact compound using HPLC .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-[3-(3-Piperidinyloxy)phenyl]acetamide hydrochloride
Reactant of Route 2
Reactant of Route 2
N-[3-(3-Piperidinyloxy)phenyl]acetamide hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.